Acetyl tyrosine ethyl ester
Description
Significance as a Model Compound in Biochemical Systems
Ethyl N-acetyl-L-tyrosinate is widely recognized as a model substrate for various enzymes, most notably proteases and esterases. scientificlabs.co.uk Its structure is particularly well-suited for studying the activity of chymotrypsin (B1334515), a digestive enzyme that preferentially cleaves peptide bonds adjacent to aromatic amino acids like tyrosine. scientificlabs.co.ukchemicalbook.com
The hydrolysis of the ethyl ester bond in Ethyl N-acetyl-L-tyrosinate by enzymes like chymotrypsin can be conveniently monitored using spectrophotometric or pH-stat methods. chemicalbook.comnih.gov The reaction yields N-acetyl-L-tyrosine and ethanol (B145695). nih.gov The rate of this reaction provides crucial information about the enzyme's catalytic efficiency and kinetic parameters. For instance, studies have investigated the kinetics of α-chymotrypsin-catalyzed hydrolysis of Ethyl N-acetyl-L-tyrosinate to understand the mechanisms of enzyme inhibition. cdnsciencepub.com
The compound's utility extends to studying the effects of different environments on enzyme activity. For example, research has explored the hydrolysis of Ethyl N-acetyl-L-tyrosinate by α-chymotrypsin in water-acetonitrile mixtures to understand how solvent properties influence enzyme function. researchgate.net Furthermore, its fluorescence properties make it a useful probe in studies of protein structure and dynamics. researchgate.net
Role as a Derivative of L-Tyrosine in Chemical Biology
As a derivative of L-Tyrosine, Ethyl N-acetyl-L-tyrosinate plays a crucial role in chemical biology by providing a stable and reactive tool for various investigations. nih.govebi.ac.ukscientificlabs.co.uk The acetylation of the amino group and esterification of the carboxyl group enhance its lipid solubility, which can be an important property in certain biological studies.
The presence of the phenolic hydroxyl group on the tyrosine side chain allows for further chemical modifications, making it a versatile building block in organic synthesis. alfa-chemistry.com For instance, it has been used in the synthesis of other complex molecules and in crosslinking studies to investigate protein-protein interactions. scientificlabs.co.uk
Research has also delved into the structural aspects of Ethyl N-acetyl-L-tyrosinate. X-ray crystallography studies have provided detailed insights into its molecular geometry, thermal vibrations, and electron density distribution. nih.gov These fundamental studies contribute to a deeper understanding of peptide structures and intermolecular interactions.
Research Findings on Ethyl N-acetyl-L-tyrosinate
Detailed research has provided a wealth of information on the physicochemical properties and enzymatic applications of Ethyl N-acetyl-L-tyrosinate.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H17NO4 | nih.gov |
| Molecular Weight | 251.28 g/mol | nih.gov |
| Melting Point | 78 - 81°C | srlchem.com |
| Appearance | White crystalline powder | srlchem.com |
| Solubility | Soluble in water and ethanol |
Enzymatic Hydrolysis Data:
The hydrolysis of Ethyl N-acetyl-L-tyrosinate is a cornerstone of its application in biochemical research. The reaction is catalyzed by several enzymes, with chymotrypsin being the most extensively studied.
| Enzyme | Key Findings | References |
| α-Chymotrypsin | The hydrolysis of the ester bond is readily catalyzed. The kinetics of this reaction are used to determine enzyme activity and inhibition mechanisms. | cdnsciencepub.comresearchgate.netnih.govpnas.org |
| Subtilisin | Used as a substrate to screen for subtilisin activity and in transesterification reactions. | scientificlabs.co.uksigmaaldrich.com |
| Complement Esterases (C'1) | Serves as a model substrate to study the activity of esterases within the complement system. | |
| Carboxypeptidase Y | Hydrolyzes the compound via burst kinetics, indicating the formation of a transient acyl-enzyme intermediate. |
These studies highlight the compound's versatility as a substrate for a range of enzymes, enabling detailed kinetic and mechanistic investigations. The ability to modify the tyrosine side chain further expands its utility in creating probes for specific biological questions. For example, derivatives like Ethyl N-acetyl-3,5-diiodo-L-tyrosinate have been synthesized for specialized research applications. alfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAWDTAMLOJQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862437 | |
| Record name | Ethyl N-acetyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-97-1 | |
| Record name | Ac-Tyr-OEt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ac-Tyr-OEt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Routes and Chemical Derivatization of Ethyl N Acetyl L Tyrosinate
Established Synthetic Pathways for Ethyl N-acetyl-L-tyrosinate
The primary methods for synthesizing Ethyl N-acetyl-L-tyrosinate involve chemical modifications of the parent amino acid, L-tyrosine, through sequential acylation and esterification reactions. Enzymatic routes have also been explored.
The most common chemical synthesis is a two-step process. google.com
N-acetylation of L-Tyrosine: The synthesis begins with the protection of the amino group of L-tyrosine through acetylation. This is typically achieved by reacting L-tyrosine with acetic anhydride (B1165640) in an alkaline aqueous medium. google.com The pH is maintained between 8 and 10 using a base like sodium hydroxide (B78521) to facilitate the reaction and prevent the hydrolysis of the acetic anhydride. The reaction mixture is then acidified using an inorganic acid such as hydrochloric acid to a pH of approximately 1.7-2.0, which causes the precipitation of the N-acetyl-L-tyrosine intermediate. google.com
Esterification of N-acetyl-L-tyrosine: The carboxyl group of the N-acetyl-L-tyrosine intermediate is then esterified to produce the final product. A common method is the Fischer esterification, which involves refluxing the intermediate in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid. An alternative method utilizes thionyl chloride in ethanol. google.com Following the reaction, the product is isolated through concentration, crystallization, and purification. google.com
An alternative approach involves enzymatic synthesis. N-acetyl-L-tyrosine ethyl ester can be synthesized from N-acetyl-l-tyrosine and ethanol using immobilized α-chymotrypsin as a catalyst. researchgate.net This reaction is often performed in a biphasic system (e.g., water-chloroform) to shift the reaction equilibrium towards synthesis by continuously extracting the product into the organic phase. researchgate.net
| Step | Reaction Type | Key Reagents | General Conditions |
|---|---|---|---|
| 1 | N-acetylation | L-Tyrosine, Acetic Anhydride, Base (e.g., NaOH) | Aqueous alkaline medium (pH 8-10), followed by acidification. |
| 2 | Esterification | N-acetyl-L-tyrosine, Ethanol, Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride | Reflux conditions or reaction with thionyl chloride. google.com |
| Alternative Enzymatic Route | |||
| 1 | Transesterification | N-acetyl-L-tyrosine, Ethanol, Immobilized α-chymotrypsin | Biphasic liquid system (e.g., water-hexanol or water-chloroform). researchgate.net |
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact, particularly in industrial-scale production. Strategies include precise control of reaction parameters and the use of advanced reactor technologies.
For the chemical pathway, key parameters for optimization in the acetylation step include maintaining the temperature around 60°C and a molar ratio of L-tyrosine to acetic anhydride of approximately 1:1.05 to ensure complete acetylation without side reactions. During esterification, using anhydrous conditions is critical to mitigate the hydrolysis of the ethyl ester byproduct. Industrial processes have adopted continuous flow reactors, which significantly reduce reaction times from hours to minutes and allow for precise temperature and pH control through automated systems. This approach has been shown to improve energy efficiency by up to 40% compared to traditional batch processes.
A Chinese patent outlines several variations of the synthesis, demonstrating process optimization. google.com These examples vary the base (sodium hydroxide, potassium hydroxide, calcium hydroxide), reaction temperature (20-80°C), and reaction time (30-60 min) for the acylation step. google.com
| Parameter | Laboratory-Scale | Industrial-Scale (Continuous Flow) |
|---|---|---|
| Acetylation Yield | 80–85% | 88–92% |
| Esterification Yield | 70–75% | 78–82% |
| Final Purity | 95–97% | 97–99% |
| Total Process Time | 8–10 hours | 3–4 hours |
For the enzymatic synthesis, optimization involves controlling the pH of the aqueous phase, as this has been shown to allow for synthesis rates as high as 90%. researchgate.net Another study on enzymatic peptide synthesis highlights the importance of parameters like temperature (optimal near 28°C), enzyme concentration, and substrate molar ratio, which can be optimized using statistical methods like response surface methodology (RSM). nih.gov
Acylation and Esterification Reactions of L-Tyrosine
Synthesis of Substituted Ethyl N-acetyl-L-tyrosinate Derivatives
Ethyl N-acetyl-L-tyrosinate serves as a scaffold for creating more complex molecules through substitution on the phenolic ring or the hydroxyl group. These derivatives are valuable as monomers for specialty polymers and as probes in biochemical studies.
The synthesis of halogenated derivatives of Ethyl N-acetyl-L-tyrosinate typically involves the preparation of a halogenated L-tyrosine precursor, which is then N-acetylated and esterified using the methods described previously. nih.gov Enzymatic methods have been successfully employed to synthesize halogenated L-tyrosine derivatives, such as 3'-fluoro- and 3'-chloro-L-tyrosine, through an exchange reaction between the parent amino acid and isotopic water in the presence of the halogen. nih.gov Biosynthetic approaches have also been demonstrated, where yeast strains fed with 3-fluoro-, 3-chloro-, or 3-iodo-tyrosine can incorporate them into alkaloid biosynthetic pathways. pnas.org
Direct halogenation of protected tyrosine derivatives is also a viable strategy. For instance, N-acetyl p-iodophenylalanine methyl ester has been synthesized by treating the protected phenylalanine with iodine and silver tetrafluoroborate, a method applicable to tyrosine derivatives. sci-hub.se The introduction of halogens can significantly alter the electronic properties of the amino acid, which is useful for creating peptides with unique binding characteristics, such as the ability to form halogen bonds in protein-protein interactions. nih.gov
Derivatives of Ethyl N-acetyl-L-tyrosinate containing a terminal double bond are valuable monomers for coordination polymerization, leading to polyolefins with functional pendant groups. A series of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters have been synthesized by reacting the hydroxyl group of N-acetyl-l-tyrosine ethyl ester with various ω-bromoalkenes. nih.govmdpi.comresearchgate.net This etherification reaction provides a straightforward route to monomers with varying spacer lengths between the aromatic ring and the polymerizable vinyl group. nih.gov
The resulting monomers can be efficiently copolymerized with ethylene (B1197577) using a titanium complex catalyst. nih.govmdpi.com This creates polymers with pendent, bioactive molecules that can improve properties like hydrophilicity. nih.govmdpi.com The incorporation ratio of the functionalized monomer can be controlled, and the resulting copolymers have high molecular weights. mdpi.com
| Target Monomer | Alkenyl Group | Reactant |
|---|---|---|
| N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester | -CH₂CH₂CH=CH₂ | 4-bromo-1-butene |
| N-acetyl-O-(hex-5-enyl)-l-tyrosine ethyl ester | -(CH₂)₄CH=CH₂ | 6-bromo-1-hexene |
| N-acetyl-O-(oct-7-enyl)-l-tyrosine ethyl ester | -(CH₂)₆CH=CH₂ | 8-bromo-1-octene |
| N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester | -(CH₂)₈CH=CH₂ | 10-bromo-1-decene |
Enzymatic and Biocatalytic Investigations Involving Ethyl N Acetyl L Tyrosinate
Substrate Specificity and Kinetic Analysis with Proteases and Esterases
ATEE serves as a model substrate for the detection, differentiation, and characterization of a range of hydrolytic enzymes. scientificlabs.co.uk Its hydrolysis, which releases N-acetyl-L-tyrosine, can be conveniently monitored through spectrophotometric or pH-stat methods, facilitating detailed kinetic analysis.
Alpha-Chymotrypsin Catalyzed Hydrolysis and Inhibition Kinetics
Ethyl N-acetyl-L-tyrosinate is a classic and specific substrate for α-chymotrypsin, a serine protease. The hydrolysis reaction catalyzed by this enzyme has been the subject of numerous kinetic studies. cdnsciencepub.comnih.govannualreviews.org The process follows a three-step mechanism involving the formation of an acyl-enzyme intermediate. nih.gov For the hydrolysis of ATEE, the deacylation step is known to be slower than the initial acylation of the enzyme. cdnsciencepub.com
The kinetic parameters for the α-chymotrypsin-catalyzed hydrolysis of ATEE can vary depending on experimental conditions such as pH and the presence of co-solvents. researchgate.net For instance, the Michaelis constant (Km) has been reported to range from 0.23 mM to 2.6 mM under similar pH (7.0-7.8) and temperature (23-25 °C) conditions. researchgate.net Spectrochemical assays are commonly employed to determine the key kinetic parameters, including Km, the maximum reaction velocity (Vmax), and the catalytic constant (kcat). scribd.com
The interaction of α-chymotrypsin with ATEE is also a valuable model for studying inhibition kinetics. cdnsciencepub.comcdnsciencepub.com Research has shown that different inhibitors affect the hydrolysis of ATEE in distinct ways. For example, indole (B1671886) acts as a noncompetitive inhibitor by binding to both the free enzyme and the acyl-enzyme intermediate, thereby blocking the deacylation step. cdnsciencepub.com In contrast, phenol (B47542) demonstrates competitive inhibition, where two phenol molecules bind to the free enzyme in a sequential order. cdnsciencepub.com These studies highlight how ATEE can be used to elucidate complex enzyme inhibition mechanisms.
| Condition | Parameter | Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Uninhibited Reaction | Km (Range) | 0.23 - 2.6 mM | N/A | researchgate.net |
| Inhibition by Indole | Mechanism | Binds to free enzyme and acyl-enzyme intermediate, blocks deacylation | Noncompetitive | cdnsciencepub.com |
| Inhibition by Phenol | Mechanism | Two molecules bind to the free enzyme in a forced-order sequence | Competitive | cdnsciencepub.com |
Subtilisin Activity Screening and Transesterification Reactions
Ethyl N-acetyl-L-tyrosinate is a recognized substrate for subtilisin, another significant serine protease. It is frequently used for screening the activity of subtilisin, particularly in the form of cross-linked enzyme crystals (CLECs). scientificlabs.co.uk This application is crucial for assessing the performance and catalytic efficiency of engineered or immobilized subtilisin preparations.
Furthermore, ATEE is employed in transesterification reactions catalyzed by subtilisin. For example, it serves as a substrate in reactions catalyzed by subtilisin Carlsberg, often prepared as protein-coated microcrystals (PCMC). scientificlabs.co.uk A specific documented use involves the transesterification reaction with 1 M propan-1-ol, catalyzed by these subtilisin Carlsberg PCMCs. scientificlabs.co.uk Such studies are fundamental to understanding and optimizing biocatalytic processes for the synthesis of novel esters.
Studies with Intracellular Proteases from Specific Organisms (e.g., Aspergillus oryzae CH93)
The utility of Ethyl N-acetyl-L-tyrosinate extends to the characterization of proteases from various microorganisms. One such example is the investigation of an extracellular alkaline protease from the fungus Aspergillus oryzae CH93. nih.gov In a study to determine the substrate specificity of this 47.5 kDa protease, ATEE was one of five substrates tested, alongside bovine serum albumin (BSA), casein, azocasein, and gelatin. nih.gov
While the results indicated that casein was the optimal substrate for this particular enzyme, the inclusion of ATEE in the screening panel underscores its importance as a standard synthetic substrate for characterizing novel proteases. nih.govftb.com.hr The kinetic parameters for the preferred substrate, casein, were determined to be a Vmax of 0.1411 ± 0.004 µ g/min and a Km of 2.432 ± 0.266 µg/ml. nih.gov Similar studies have also confirmed the presence of chymotrypsin-like activity in other A. oryzae strains by measuring the hydrolysis of ATEE. plos.org
| Substrate Tested | Result | Kinetic Parameters (for Casein) | Reference |
|---|---|---|---|
| Casein | Best Substrate | Vmax: 0.1411 ± 0.004 µg/min Km: 2.432 ± 0.266 µg/ml | nih.gov |
| N-acetyl-l-tyrosine ethyl ester monohydrate (ATEE) | Tested | ||
| Bovine Serum Albumin (BSA) | Tested | ||
| Azocasein | Tested | ||
| Gelatin | Tested |
Enzymatic Sulphation Kinetics of L-Tyrosyl Derivatives, including Ethyl N-acetyl-L-tyrosinate
The enzymatic sulphation of L-tyrosine derivatives has been investigated using a partially purified enzyme preparation from rat liver, with Ethyl N-acetyl-L-tyrosinate serving as one of the key substrates. nih.gov This research explored the kinetics of sulphate transfer from adenosine (B11128) 3′-phosphate 5′-sulphatophosphate to various tyrosyl derivatives. The study revealed crucial details about the enzyme's substrate requirements by analyzing the effect of pH on the Km and Vmax values for substrates including ATEE, L-tyrosine methyl ester, and tyramine. nih.gov
A significant finding from this kinetic analysis is that the enzyme is specific for substrate molecules that possess a free and unprotonated amino group and an un-ionized hydroxyl group. nih.gov The data support a reaction mechanism consistent with a rapid-equilibrium random Bi Bi model. nih.gov Furthermore, the study identified an essential ionizing group on the enzyme, with an apparent pK value of approximately 9.5, which influences the binding of the sulphate donor. nih.gov
C'1-Esterase Activity and Substrate Susceptibility
Ethyl N-acetyl-L-tyrosinate is a well-established substrate for measuring the activity of C'1-esterase, a component of the complement system. nih.govscispace.com The hydrolysis of ATEE by C'1-esterase provides a reliable method for kinetic assays and for evaluating the function of its inhibitors, such as the C1 esterase-inhibitor, which is crucial for diagnosing conditions like hereditary angioneurotic edema. nih.govscispace.comnih.gov
Kinetic studies have determined the Michaelis-Menten constant (Km) for the hydrolysis of ATEE by C'1-esterase to be 0.017 ± 0.001 mol/l at 37°C and within an optimal pH range of 7.2-7.4. nih.gov The inhibition of this reaction by the C1 esterase-inhibitor has been shown to follow a non-competitive mechanism. nih.gov These findings demonstrate the susceptibility of ATEE as a substrate and its utility in clinical diagnostic procedures related to the complement system.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Km | 0.017 ± 0.001 mol/l | 37°C, pH 7.2-7.4 | nih.gov |
| Inhibition by C1 esterase-inhibitor | Non-competitive | - | nih.gov |
Role in Enzyme Catalyzed Oxidation and Radical Chemistry
Beyond its use in hydrolytic reactions, Ethyl N-acetyl-L-tyrosinate also serves as a substrate in studies of enzyme-catalyzed oxidation and radical chemistry. The tyrosine residue is susceptible to oxidation, which can lead to the formation of tyrosyl radicals. science.gov These radicals can subsequently participate in cross-linking and dimerization reactions.
In one line of research, the co-oxidation of ATEE with methyl linoleate (B1235992) was investigated. This reaction resulted in the formation of adducts identified as tyrosyl-linoleate peroxyl radical cross-termination products. This demonstrates the role of ATEE as a model compound for studying the complex radical-mediated reactions that can occur between proteins and lipids under oxidative stress. Dimerization of N-acetyl-l-tyrosine ethyl ester via the formation of dityrosine (B1219331) has also been reported, further highlighting its utility in studying radical-catalyzed protein cross-linking. acs.org
Horseradish Peroxidase Mediated Dimerization of Ethyl N-acetyl-L-tyrosinate
Horseradish peroxidase (HRP), a heme-containing enzyme, is well-known for its ability to catalyze the oxidation of a wide array of substrates in the presence of hydrogen peroxide. researchgate.netwikipedia.org One such reaction is the dimerization of tyrosine and its derivatives, a process of significant interest in understanding protein cross-linking and oxidative stress.
In the presence of HRP and hydrogen peroxide, Ethyl N-acetyl-L-tyrosinate undergoes oxidative coupling to form a dimer. tandfonline.com This reaction proceeds through the formation of a tyrosyl radical, a reactive intermediate generated by the enzymatic oxidation of the phenolic group. tandfonline.comresearchgate.net The subsequent coupling of two of these radicals leads to the formation of a dityrosine linkage, covalently connecting the two monomer units. nih.gov This process is not only a fundamental example of enzymatic catalysis but also serves as a model for studying the formation of dityrosine cross-links in biological systems, which has been implicated in various physiological and pathological phenomena. tandfonline.comnih.gov
The dimerization of Ethyl N-acetyl-L-tyrosinate by HRP has been a valuable tool for researchers to elucidate the kinetics and mechanisms of peroxidase-catalyzed reactions. nih.gov The reaction can be monitored using various analytical techniques, providing insights into the enzyme's substrate specificity and catalytic cycle. nih.gov
Formation of Dityrosine from Ethyl N-acetyl-L-tyrosinate as a Model System
The formation of dityrosine is a key event in several biological processes, including the hardening of the insect cuticle and the cross-linking of proteins in aging and disease. nih.govacs.org Ethyl N-acetyl-L-tyrosinate provides a simplified and controlled system to study the intricacies of dityrosine formation without the complexities of a full protein structure. tandfonline.com
The use of Ethyl N-acetyl-L-tyrosinate as a model substrate has allowed for detailed investigations into the factors influencing dityrosine yield and specificity. For instance, studies have explored the role of different oxidizing agents and metal catalysts in promoting the reaction. researchgate.net The copper/hydrogen peroxide (Cu/H₂O₂) system, in particular, has been shown to be highly effective in generating dityrosine from tyrosine and its derivatives. researchgate.net This model system has been instrumental in demonstrating the specificity of certain metal-catalyzed oxidation systems for dityrosine formation. researchgate.net
Furthermore, the fluorescent properties of dityrosine allow for sensitive detection, making Ethyl N-acetyl-L-tyrosinate an excellent tool for developing assays to screen for inhibitors or enhancers of dityrosine formation. tandfonline.com
Oxygenation of Monophenols Catalyzed by Copper(I) Complexes Utilizing Ethyl N-acetyl-L-tyrosinate
Copper-containing enzymes, such as tyrosinase, play a crucial role in the oxygenation of monophenols to catechols, a key step in melanin (B1238610) biosynthesis and other metabolic pathways. researchgate.netnih.govacs.org Synthetic copper complexes are often developed as models to mimic the catalytic activity of these enzymes and to understand their reaction mechanisms. nih.govmdpi.com
Ethyl N-acetyl-L-tyrosinate has been employed as a substrate in studies investigating the catalytic activity of various copper(I) complexes. researchgate.netnih.gov These studies aim to understand how the structure of the copper complex and the reaction conditions influence the efficiency and selectivity of the oxygenation reaction. researchgate.netnih.gov The oxygenation of Ethyl N-acetyl-L-tyrosinate by these copper complexes can lead to the formation of the corresponding catechol derivative, mimicking the cresolase activity of tyrosinase. researchgate.netnih.gov
The insights gained from these model systems are valuable for the design of new catalysts for selective oxidation reactions and for understanding the role of copper in biological oxygen activation. nih.gov
| Substrate | Catalyst System | Key Findings |
| Ethyl N-acetyl-L-tyrosinate | Copper(I) complexes with imidazole-based ligands | The catalytic activity is influenced by the ligand structure, with some complexes exhibiting tyrosinase-like activity. nih.gov |
| Ethyl N-acetyl-L-tyrosinate | Copper(I) complexes with iminotriazole ligands | The reaction can produce a complex mixture of products, including a trimeric compound formed through radical coupling. researchgate.net |
Tyrosinase-Mediated Polymerization and Melanin Formation from Tyrosine Derivatives
Tyrosinase is a key enzyme in the biosynthesis of melanin, a pigment found throughout the animal and plant kingdoms. frontiersin.orgnih.gov The enzyme catalyzes the oxidation of tyrosine to dopaquinone, which then undergoes a series of non-enzymatic reactions to form melanin polymers. frontiersin.org
Ethyl N-acetyl-L-tyrosinate, as a tyrosine derivative, can also serve as a substrate for tyrosinase. frontiersin.orgsioc-journal.cn Studies have shown that tyrosinase can mediate the polymerization of Ethyl N-acetyl-L-tyrosinate to form melanin-like materials. sioc-journal.cn This process provides a valuable model for understanding the fundamental steps of melanogenesis and for developing novel biomaterials with interesting properties. rsc.org
By modifying the substrate, as in the case of Ethyl N-acetyl-L-tyrosinate, researchers can investigate how different functional groups influence the polymerization process and the properties of the resulting melanin-like polymer. sioc-journal.cn For example, the ethyl ester group can affect the solubility and aggregation properties of the polymer. sioc-journal.cn
Enzyme Inhibition Studies with Ethyl N-acetyl-L-tyrosinate
In addition to its role as a substrate, Ethyl N-acetyl-L-tyrosinate has also been investigated as an inhibitor of various enzymes. Its structural features allow it to interact with the active sites of certain enzymes, thereby modulating their catalytic activity.
Inhibition of Protein-Disulfide Reductase and Thiolsubtilisin
Protein-disulfide reductases are enzymes that catalyze the reduction of disulfide bonds in proteins, a crucial process in many cellular functions. univr.it Thiolsubtilisin is a chemically modified form of the protease subtilisin, where the active site serine is replaced by a cysteine, converting it into a thiol protease. researchgate.net
Ethyl N-acetyl-L-tyrosinate has been reported to inhibit both protein-disulfide reductase (glutathione-requiring) and thiolsubtilisin. chemicalbook.com The mechanism of inhibition likely involves the binding of the compound to the active site of these enzymes, preventing the binding of their natural substrates. While detailed kinetic studies are needed to fully elucidate the mode of inhibition, these findings suggest that Ethyl N-acetyl-L-tyrosinate can serve as a tool for probing the active sites of these enzymes.
| Enzyme | Inhibitor |
| Protein-disulfide reductase (glutathione-requiring) | Ethyl N-acetyl-L-tyrosinate chemicalbook.com |
| Thiolsubtilisin | Ethyl N-acetyl-L-tyrosinate chemicalbook.com |
Inhibition of Complement Component C1
The complement system is a part of the innate immune system that helps to clear pathogens and damaged cells. nih.gov The first component of complement, C1, is a multi-protein complex that initiates the classical complement pathway. nih.gov
Studies have shown that Ethyl N-acetyl-L-tyrosinate can inhibit the activity of complement component C1. chemicalbook.com The hydrolysis of Ethyl N-acetyl-L-tyrosinate by the activated C1s subcomponent is a commonly used assay to measure C1 activity. nih.gov Therefore, the compound can act as a competitive substrate inhibitor. Furthermore, it has been observed that lysine (B10760008) can inhibit the activation of C1, as measured by the reduced hydrolysis of Ethyl N-acetyl-L-tyrosinate. nih.gov This indicates that the compound is a useful tool for studying the activation and inhibition of the complement system.
Mechanistic and Interaction Studies of Ethyl N Acetyl L Tyrosinate
Intermolecular Interactions with Small Molecules
The phenolic ring of Ethyl N-acetyl-L-tyrosinate provides a site for various non-covalent interactions, which are crucial in understanding molecular recognition processes in biological systems.
The interaction between Ethyl N-acetyl-L-tyrosinate (ATEE) and several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has been the subject of detailed spectroscopic and computational investigations. These studies provide insights into the binding mechanisms of NSAIDs, many of which target cyclooxygenase (COX) enzymes where tyrosine residues are critical for catalytic activity. researchgate.netlodz.placs.org
Theoretical and experimental studies, including UV-vis absorption, fluorescence, and time-resolved spectroscopy, have been employed to characterize the formation of complexes between ATEE and NSAIDs like tolmetin (B1215870), naproxen, and ibuprofen (B1674241). researchgate.netlodz.plnih.govicm.edu.pl For instance, the interaction with tolmetin leads to the formation of a non-fluorescent ground-state complex, which quenches the natural fluorescence of ATEE. researchgate.netnih.gov This static quenching mechanism is indicative of a stable complex being formed. nih.gov
Computational modeling, using methods such as Density Functional Theory (DFT), has helped to elucidate the geometry of these complexes. nih.gov These calculations often reveal the presence of hydrogen bonds between the hydroxyl group of the tyrosine residue in ATEE and the carbonyl group of the NSAID. lodz.pl The stability of these complexes is further enhanced by other interactions, such as those involving the CH group of the tyrosine ring. lodz.pl The Gibbs free energy of complexation has been both experimentally and theoretically calculated, providing quantitative measures of these interactions. nih.gov
The study of these model systems is significant because tyrosine residues play a crucial role in the active sites of enzymes like prostaglandin (B15479496) H2 synthase, where a hydrogen bond between two tyrosine residues (Tyr-348 and Tyr-385) is vital for its cyclooxygenase activity. lodz.pl Understanding how NSAIDs interact with a simple tyrosine derivative like ATEE can therefore shed light on their mechanism of action at a molecular level. lodz.pl
Table 1: Investigated Interactions between Ethyl N-acetyl-L-tyrosinate (ATEE) and NSAIDs
| NSAID | Experimental Techniques Used | Key Findings |
|---|---|---|
| Tolmetin | UV-vis absorption, fluorescence spectroscopy, time-resolved spectroscopy, quantum mechanical calculations | Formation of a non-fluorescent ground-state complex; Static quenching of ATEE fluorescence. researchgate.netnih.gov |
| Naproxen | UV-Vis absorption, fluorescence spectroscopy | Investigation of complex formation. icm.edu.pl |
| Ibuprofen | Fluorescence spectroscopy, computational modeling | Hydrogen bonding between the tyrosine hydroxyl group and the carbonyl oxygen of ibuprofen is a key interaction. lodz.pl |
| Ketoprofen (B1673614) | Fluorescence spectroscopy, computer modeling | Formation of a ground-state complex with two unequal hydrogen bonds. icm.edu.pl |
The capacity of Ethyl N-acetyl-L-tyrosinate to form hydrogen bonds is a central aspect of its intermolecular interactions. scbt.com The phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen atoms of the ester and acetyl groups can act as acceptors. nih.gov
Computational studies, such as those using the PM3 method, have been used to analyze the vibrational frequencies of the groups involved in hydrogen bonding. lodz.pl The formation of a hydrogen bond typically leads to a red shift (a decrease in frequency) of the stretching vibration of the donor group (e.g., the O-H group) and an increase in the intensity of the corresponding vibrational band. lodz.pl These theoretical predictions can be correlated with experimental spectroscopic data to confirm the presence and nature of hydrogen bonds.
In the context of NSAID interactions, the hydrogen bond between the tyrosine hydroxyl group of ATEE and the carbonyl oxygen of the drug is a recurring and dominant feature. lodz.pl The stability of such interactions highlights the importance of hydrogen bonding in molecular recognition and complex formation.
Complex Formation with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Electron Transfer and Redox Behavior of Ethyl N-acetyl-L-tyrosinate Derivatives
The phenolic side chain of tyrosine is redox-active, meaning it can undergo oxidation and reduction reactions. This property is fundamental to the function of many enzymes where tyrosine radicals are key intermediates. Studies on Ethyl N-acetyl-L-tyrosinate and its derivatives provide valuable information on the electrochemical properties and redox mechanisms of tyrosine in more complex biological environments.
Electroanalytical methods, such as cyclic voltammetry, are powerful tools for determining the electrode potentials of redox-active molecules. nih.govacs.orgmdpi.comresearchgate.net These techniques have been applied to Ethyl N-acetyl-L-tyrosinate and its derivatives to quantify their tendency to be oxidized. nih.govacs.org
For instance, studies have determined the electrode potentials for the radical/amino acid couples of various tyrosine derivatives. nih.govacs.org The electrode potential of N-acetyl-3-nitro-L-tyrosine ethyl ester was found to be higher than that of tyrosine, while derivatives with fluorine substitutions had lower potentials due to mesomeric stabilization of the resulting radical. nih.govacs.org These findings are crucial for understanding how modifications to the tyrosine ring structure affect its redox properties. The transfer of an electron is often coupled with the transfer of a proton, and these processes have been shown to be reversible, obeying the Nernst law. nih.govacs.org
Table 2: Electrode Potentials of Tyrosine Derivatives at pH 7
| Compound | Electrode Potential (E°') vs. NHE (V) |
|---|---|
| L-Tyrosine | 0.97 ± 0.01 |
| N-acetyl-3-nitro-L-tyrosine ethyl ester | Higher than L-tyrosine |
| N-acetyl-2,3-difluoro-L-tyrosine methyl ester | Lower than L-tyrosine |
| N-acetyl-2,3,5-trifluoro-L-tyrosine methyl ester | Lower than L-tyrosine |
Data sourced from studies on tyrosine and its derivatives. nih.govacs.org
Pulse radiolysis is a technique that uses a beam of high-energy electrons to generate specific free radicals in a solution, allowing for the study of their subsequent reactions on very short timescales. nih.govmdpi.comsci-hub.se This method is particularly useful for investigating the mechanisms of biochemical redox reactions, including those involving tyrosine. nih.govmdpi.comsci-hub.se
By generating oxidizing radicals like the hydroxyl radical (•OH) in the presence of Ethyl N-acetyl-L-tyrosinate, researchers can study the formation and decay of the tyrosyl radical. aston.ac.uk These studies provide kinetic data and spectroscopic information about the transient intermediates involved in the oxidation process. Pulse radiolysis has been instrumental in understanding intramolecular electron transfer processes in peptides and proteins where a tyrosine residue is involved. mdpi.com For example, it has been used to study the transformation of a tryptophan radical to a tyrosyl radical in proteins. mdpi.com The insights gained from these model system studies are essential for elucidating the complex redox chemistry that occurs in biological systems. nih.govsci-hub.se
Crosslinking Studies Involving Ethyl N-acetyl-L-tyrosinate
Ethyl N-acetyl-L-tyrosinate is frequently used as a model substrate in studies of protein crosslinking. sigmaaldrich.com Oxidative conditions can lead to the covalent coupling of two tyrosine residues, forming dityrosine (B1219331). This process is implicated in both normal physiological processes and in the pathology of diseases like Alzheimer's. nih.gov
The formation of dityrosine involves the generation of tyrosyl radicals, which then couple to form a covalent bond. nih.gov Studies using Ethyl N-acetyl-L-tyrosinate as a model for tyrosine in proteins have shown that dityrosine formation can be induced by metal-catalyzed oxidation, for example, with Cu2+/H2O2. researchgate.net
Furthermore, Ethyl N-acetyl-L-tyrosinate can act as a crosslinker itself, facilitating the formation of stable networks through interactions like hydrogen bonding and π-π stacking, as well as through esterification reactions. scbt.com In some studies, derivatives of Ethyl N-acetyl-L-tyrosinate have been copolymerized with other molecules to create new materials with specific properties. mdpi.com For instance, N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters have been synthesized and copolymerized with ethylene (B1197577), demonstrating the versatility of this compound in materials science. mdpi.com
In other research, oxidized derivatives of related compounds, such as N-acetyl-DOPA-ethyl ester, have been shown to couple to peptides, highlighting the reactivity of these oxidized species in forming crosslinks. nih.gov These studies underscore the importance of tyrosine and its derivatives in the formation of covalent crosslinks in biological and synthetic systems.
Spectroscopic and Computational Characterization of Ethyl N Acetyl L Tyrosinate
Spectroscopic Techniques for Characterization
Spectroscopy is a fundamental tool for investigating the molecular properties of Ethyl N-acetyl-L-tyrosinate. Various spectroscopic methods provide insights into its electronic structure, conformational changes, and interactions with other molecules.
UV-Vis Absorption Spectroscopy of Ethyl N-acetyl-L-tyrosinate and its Complexes
UV-Vis absorption spectroscopy is instrumental in studying the electronic transitions within the aromatic chromophore of Ethyl N-acetyl-L-tyrosinate. The intrinsic UV absorption of proteins in the 250-300 nm range is primarily due to the aromatic rings of tyrosine, phenylalanine, and tryptophan residues. researchgate.net The formation of complexes with other molecules can induce shifts in the absorption spectrum, indicating changes in the microenvironment of the chromophore. eui.eu For instance, the formation of a complex between Ethyl N-acetyl-L-tyrosinate and the anti-inflammatory drug tolmetin (B1215870) has been studied using UV-Vis absorption, revealing the formation of a ground-state complex. eui.eu
Fluorescence Spectroscopy for Quenching and Complex Formation Analysis
Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of Ethyl N-acetyl-L-tyrosinate and its interactions. The fluorescence of Ethyl N-acetyl-L-tyrosinate can be quenched by various molecules, providing information about complex formation and the accessibility of the tyrosine residue. eui.eunih.gov
Studies have shown that the fluorescence of Ethyl N-acetyl-L-tyrosinate is quenched upon the formation of a non-fluorescent complex with tolmetin, indicating a static quenching mechanism. eui.eu Similarly, investigations into the interactions between ketoprofen (B1673614) and Ethyl N-acetyl-L-tyrosinate have utilized fluorescence spectroscopy to confirm the formation of a ground-state complex. The quenching of tyrosine fluorescence is also a key indicator in studies of protein-DNA interactions, where changes in the fluorescence spectrum of proteins containing tyrosine residues can signal conformational changes upon binding to DNA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dimers and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. In the context of Ethyl N-acetyl-L-tyrosinate, ¹H NMR and ¹³C NMR are used to characterize its structure and the structure of polymers and copolymers incorporating this molecule. researchgate.netmdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Structure Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules, which are sensitive to their structure and bonding. The FT-IR spectra of Ethyl N-acetyl-L-tyrosinate and its derivatives have been investigated to understand their structural characteristics. researchgate.netmdpi.comresearchgate.net
The FT-IR spectra of copolymers containing N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters show characteristic bands for the C=O vibration of the ester group and other functional groups, confirming the incorporation of the monomer into the polymer. mdpi.com Temperature-dependent FT-IR studies have also been conducted on tyrosine derivatives, including Ethyl N-acetyl-L-tyrosinate, to correlate spectral changes with structural variations at different temperatures. researchgate.net
Second-Derivative Absorption Spectroscopy for Detection of Aromatic Residues
Second-derivative absorption spectroscopy is a high-resolution technique that enhances the fine details of an absorption spectrum, allowing for the sensitive detection of changes in the local microenvironment of aromatic amino acid side chains. nih.gov This method can resolve overlapping absorption bands from phenylalanine, tyrosine, and tryptophan residues in proteins. nih.gov
Studies using N-acetyl-L-tyrosine ethyl ester as a model compound have shown that its second-derivative spectrum exhibits distinct peaks that are sensitive to factors like pH, temperature, and the presence of cations. nih.govnih.gov For instance, the second-derivative spectrum of the tyrosine analog shows peaks at approximately 267, 274, and 282 nm. nih.gov These peaks exhibit red shifts with increasing temperature. nih.gov The technique is also used to study cation-π interactions, where different cations induce specific shifts in the spectral peaks, providing insights into the accessibility and environment of the tyrosine residue. researchgate.netnih.gov
| Cation | Initial Peak Position (nm) | Peak Shift |
| Li⁺ | 275.01 ± 0.01 | Blue (negative) shift nih.govamazonaws.com |
| Na⁺ | 275.01 ± 0.01 | Small blue (negative) shift nih.govamazonaws.com |
| Cs⁺ | 275.01 ± 0.01 | Red (positive) shift nih.govamazonaws.com |
Table 1: Cation-induced peak shifts in the second-derivative UV absorption spectra of N-acetyl-l-tyrosine ethyl ester. nih.govamazonaws.com
Computational Modeling and Theoretical Studies
Computational modeling and theoretical studies complement experimental techniques by providing detailed insights into the molecular structure, interactions, and dynamics of Ethyl N-acetyl-L-tyrosinate. Quantum chemical calculations are often employed to understand its spectroscopic properties. nih.gov
For example, the effect of solvent on the UV absorption peaks of Ethyl N-acetyl-L-tyrosinate has been assessed using quantum chemical calculations. nih.gov These theoretical studies can predict spectral shifts, although the magnitude of these shifts may differ from experimental observations. nih.gov Computational methods, such as those using the DFT method with the B3LYP correlation-exchange functional, have also been used to determine the geometrical parameters of complexes involving Ethyl N-acetyl-L-tyrosinate, such as its complex with tolmetin. eui.eu These models can predict the formation of hydrogen bonds and provide a theoretical basis for the experimentally observed phenomena.
Quantum Mechanical Calculations for Geometrical Parameters and Interactions
Quantum mechanical (QM) calculations are fundamental in determining the precise geometrical parameters of Ethyl N-acetyl-L-tyrosinate. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. For instance, studies have utilized QM methods to investigate the conformational landscape of similar dipeptides, which is crucial for understanding the environmental effects on their structure. science.gov
In a study on the complex formed between tolmetin and N-acetyl-l-tyrosine ethyl ester (ATEE), quantum mechanical calculations were employed to elucidate the nature of their intermolecular interactions. eui.eu These calculations revealed the formation of a non-fluorescent complex in the ground state, which was responsible for the observed quenching of ATEE's fluorescence. eui.eu The study successfully determined the geometrical parameters of the ATEE/tolmetin complex, providing a molecular basis for the experimental observations. eui.eunih.gov
Density Functional Theory (DFT) Applications in Complex Structure Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for optimizing the structures of complex molecular systems, including those involving Ethyl N-acetyl-L-tyrosinate. DFT methods are particularly effective in balancing computational cost and accuracy, making them suitable for studying large molecules and their interactions. scirp.org
One notable application of DFT was in the study of the tolmetin/ATEE complex, where the B3LYP correlation-exchange functional combined with the 6-31G(d) basis set was used to determine the complex's geometry. eui.eunih.gov This approach allowed for a detailed analysis of the intermolecular forces driving the complex formation. Furthermore, DFT calculations have been instrumental in determining the potential energy barriers for reactions involving similar ester compounds, providing insights into their reactivity. unito.it
In broader contexts, DFT has been used to investigate the structural and vibrational properties of L-tyrosine itself, the parent amino acid of Ethyl N-acetyl-L-tyrosinate. walshmedicalmedia.com Such studies provide foundational knowledge that can be extended to its derivatives. The optimized geometrical parameters obtained from DFT calculations are often in good agreement with experimental data where available. walshmedicalmedia.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational technique used to visualize and understand the charge distribution and reactive sites of a molecule. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For molecules like L-tyrosine and its derivatives, MEP analysis helps in identifying sites prone to electrophilic attack or nucleophilic reactions. walshmedicalmedia.com Studies on L-tyrosine have shown how MEP maps can provide information about the molecule's size, shape, and charge density distribution, which are crucial for predicting its chemical reactivity. walshmedicalmedia.com Although specific MEP studies focused solely on Ethyl N-acetyl-L-tyrosinate are not extensively detailed in the provided results, the principles from L-tyrosine are directly applicable. walshmedicalmedia.com Research has also explored the use of experimentally derived molecular electrostatic potential to empirically estimate macroscopic properties like crystal density, with N-acetyl-L-tyrosine ethyl ester monohydrate being one of the compounds analyzed. aip.org
Applications of Ethyl N Acetyl L Tyrosinate in Material Science and Polymer Chemistry
Copolymerization with Ethylene (B1197577) and other Monomers
The direct copolymerization of ethylene with polar vinyl monomers is notoriously difficult because the heteroatoms in the polar monomers tend to poison the transition metal catalysts. However, recent research has demonstrated successful copolymerization by using specific catalytic systems and by functionalizing the Ethyl N-acetyl-L-tyrosinate molecule to make it compatible with the polymerization process.
The successful copolymerization of ethylene and N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters has been achieved using non-metallocene catalysts, particularly titanium (Ti) and zirconium (Zr) complexes activated by a co-catalyst, methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.netmdpi.com These catalysts, often featuring di-isopropyl phosphorus-phenylamine based ligands, have shown high catalytic activity. For instance, a novel titanium complex demonstrated the ability to catalyze the copolymerization of ethylene and various N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters with catalytic activities reaching up to 6.86 × 10⁴ g of polymer per mole of Titanium per hour (gP·(molTi)⁻¹·h⁻¹). mdpi.comresearchgate.net Similarly, silicon-bridged diphenyl phosphorus-phenyl-amine multi-chelated [N, P] complexes have also been employed effectively, achieving high catalytic activity up to 6.56 × 10⁴ g mol⁻¹ h⁻¹. tandfonline.com Studies comparing the two metals have found that titanium complexes generally exhibit higher catalytic activity for this specific copolymerization than their zirconium counterparts. mdpi.com
The efficiency of the copolymerization and the properties of the resulting polymer are highly dependent on the catalyst's ligand structure and the specific polymerization conditions. mdpi.com
Ligand and Metal Structure: The structure of the ligands on the titanium or zirconium catalyst plays a critical role. Research has shown that different ligand structures influence both the catalytic activity and the molecular weight of the produced copolymers. mdpi.com The choice of the central metal atom is also crucial, with titanium-based catalysts proving to be more active than zirconium-based ones for the copolymerization of ethylene with the functionalized tyrosine comonomer. mdpi.com
Polymerization Conditions: Key parameters such as the catalyst concentration, the ratio of the co-catalyst (MAO) to the catalyst (Al/Ti ratio), and the concentration of the comonomer have been investigated in detail. mdpi.com The catalytic activity was found to be optimal at a specific Al/Ti molar ratio of 600; ratios that were either lower or higher resulted in decreased activity. mdpi.com Likewise, there is an optimal concentration for the comonomer. Increasing the concentration of N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester from 5 g/L to 10 g/L led to a higher incorporation rate, but a further increase to 20 g/L only slightly increased the incorporation, suggesting a saturation point for efficient polymerization. mdpi.com
A key measure of success for this type of copolymerization is the amount of the functional monomer that can be incorporated into the final polymer chain.
Incorporation Ratio: Research has demonstrated high incorporation ratios for the functionalized tyrosine monomer. For example, in the copolymerization of ethylene with N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester, an incorporation ratio as high as 2.65 mol % was achieved. mdpi.comnih.gov In another study involving N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester, the incorporation rate reached 2.56 mol %. mdpi.com These copolymers were found to have high weight-average molecular weights, up to 2.85 × 10⁵ g·mol⁻¹, and molecular weight distributions (MWDs) of around 2 to 3, which is indicative of a single-site catalytic mechanism. researchgate.netmdpi.com
Unit Distribution: Characterization using ¹³C-NMR spectroscopy has revealed that the functional comonomer units are isolated and distributed within the copolymer chains rather than forming blocks. mdpi.comnih.gov This isolated distribution is crucial for effectively modifying the bulk properties of the material.
Below is a table summarizing the effects of different catalyst structures on the copolymerization of ethylene and N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester.
| Catalyst | Catalytic Activity (10⁴ g P (mol M)⁻¹ h⁻¹) | Incorporation (mol %) | Molecular Weight (Mw) (10⁵ g/mol) | MWD (Mw/Mn) | Melting Temp (Tm) (°C) |
|---|---|---|---|---|---|
| Cat. 1 (Ti) | 5.89 | 2.15 | 1.73 | 2.59 | 138.5 |
| Cat. 2 (Ti) | 6.03 | 2.24 | 1.69 | 2.61 | 138.6 |
| Cat. 3 (Ti) | 6.15 | 2.31 | 1.52 | 2.73 | 138.7 |
| Cat. 4 (Ti) | 6.21 | 2.43 | 1.41 | 2.85 | 138.8 |
| Cat. 5 (Ti) | 6.32 | 2.49 | 1.35 | 2.91 | 138.9 |
| Cat. 6 (Zr) | 2.13 | 1.56 | 1.17 | 2.31 | 137.9 |
Influence of Ligand Structure and Polymerization Conditions
Functionalization of Polymeric Materials
The successful incorporation of a polar, bioactive monomer derived from Ethyl N-acetyl-L-tyrosinate into a non-polar polyolefin backbone imparts new and valuable properties to the material.
One of the most significant changes is the enhancement of the material's surface hydrophilicity. dntb.gov.uaresearchgate.net Polyolefins like polyethylene (B3416737) are inherently hydrophobic (water-repelling). The insertion of the polar amino acid ester unit effectively alters the surface characteristics of the polymer. tandfonline.com This has been quantitatively demonstrated by measuring the water contact angle on films of the copolymer. For a pure polyethylene film, the water contact angle was measured at 85.9°. mdpi.com For copolymers of ethylene and N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester, the water contact angle decreased significantly as the comonomer incorporation increased. mdpi.comnih.gov This demonstrates a direct relationship between the amount of the functional monomer incorporated and the increase in the material's hydrophilicity, or wettability. mdpi.com
The table below illustrates the effect of the comonomer incorporation ratio on the water contact angle of the resulting copolymer film.
| Material | Comonomer Incorporation (mol %) | Water Contact Angle (°) |
|---|---|---|
| Polyethylene Film | 0 | 85.9 |
| Copolymer Film A | 1.16 | 70.4 |
| Copolymer Film B | 2.24 | 59.2 |
| Copolymer Film C | 2.65 | 48.5 |
The creation of polymers containing pendent bioactive molecules, such as amino acid derivatives, is a significant step toward advanced biomedical materials. researchgate.net While research is ongoing, these functionalized polyolefins have clear potential for use as drug vectors and as supports for synthetic proteins. nih.gov The amino acid residues on the polymer chain provide active sites that can be used for the covalent attachment of drugs, creating a polymer-drug conjugate. nih.gov This could allow for controlled drug release, as the drug would be stably bound to the polymer backbone until it reaches the target environment. Furthermore, the biocompatibility and specific recognition properties associated with amino acids make these materials promising candidates for use as scaffolds or supports in protein synthesis or tissue engineering applications. The ability to tune the hydrophilicity and introduce bioactive functional groups onto a robust and processable polymer like polyethylene paves the way for developing a new class of biomaterials. nih.gov
Enhancement of Hydrophilicity in Polyolefins
Development of Melanin (B1238610) Nanoparticle Products with Tunable Properties
The synthesis of functional biological materials through enzyme-mediated catalytic assembly represents a significant area of advancement in material science. sioc-journal.cn Within this field, the use of modified precursors to create biomacromolecules with tailored properties is a key strategy. Ethyl N-acetyl-L-tyrosinate, an ester derivative of the amino acid tyrosine, serves as a valuable substrate in the enzymatic synthesis of melanin nanoparticle products (MNPs), allowing for the modulation of their structural and functional characteristics. sioc-journal.cnnih.gov
Research has demonstrated that by strategically modifying the tyrosine molecule, one can control the key polymerization sites during the enzyme-catalyzed self-assembly process, leading to melanin nanoparticles with distinct properties. sioc-journal.cn In one study, a series of tyrosine derivatives, including tyrosine ethyl ester (Tyr(OEt)), were used as substrates for the enzyme tyrosinase to produce different MNPs. sioc-journal.cn The esterification of the carboxylic acid group in tyrosine to form tyrosine ethyl ester alters the polymerization pathway mediated by tyrosinase. sioc-journal.cn
The synthesis process involved mixing the tyrosine derivative substrates with tyrosinase in a phosphate (B84403) buffer (pH 8.5) and stirring the mixture in an air environment at 25°C for 24 hours. sioc-journal.cn This enzymatic reaction yielded melanin nanoparticle products with properties that were directly influenced by the nature of the starting substrate. sioc-journal.cn
A key tunable property investigated was the photothermal conversion efficiency, which is crucial for applications in photothermal therapy. The resulting melanin nanoparticles (referred to as MNP(OEt)) exhibited a photothermal conversion efficiency of 25.8% when irradiated with a near-infrared laser (808 nm). sioc-journal.cn This efficiency differed significantly from that of melanin nanoparticles produced from unmodified tyrosine (MNP), which had an efficiency of 46.6% under the same conditions. sioc-journal.cn This highlights the ability to tune the photothermal response by selecting the appropriate tyrosine derivative. sioc-journal.cn
Furthermore, the study revealed that MNP(OEt) had a smaller particle size and a less negative ζ-potential compared to MNP derived from standard tyrosine. sioc-journal.cn These altered physicochemical properties were suggested to facilitate easier cellular endocytosis, which in turn led to MNP(OEt) exhibiting better photothermal cytotoxicity in vitro than MNP, despite its lower photothermal conversion efficiency. sioc-journal.cn This demonstrates that modifying the precursor can tune a combination of properties—photothermal efficiency, particle size, and surface charge—to optimize the nanoparticles for specific biological applications. sioc-journal.cn
The research underscores a powerful methodology for creating functional melanin materials where the properties can be controlled at the molecular level through the rational design of precursors like Ethyl N-acetyl-L-tyrosinate. sioc-journal.cn
Table of Research Findings: Properties of Melanin Nanoparticles from Tyrosine Derivatives
| Precursor Substrate | Resulting Nanoparticle | Photothermal Conversion Efficiency (%) | Research Observations |
| Tyrosine | MNP | 46.6 | Reference nanoparticle. |
| Tyrosine ethyl ester [Tyr(OEt)] | MNP(OEt) | 25.8 | Smaller particle size and less negative ζ-potential, leading to better photothermal cytotoxicity in vitro. sioc-journal.cn |
| 3-fluorotyrosine [Tyr(F)] | MNP(F) | 37.0 | Exhibited intermediate photothermal conversion efficiency. sioc-journal.cn |
| N-acetyltyrosine [Tyr(N-Ac)] | MNP(N-Ac) | Not Available | Showed a rather low temperature increase, making efficiency measurement not available under the study's conditions. sioc-journal.cn |
Analytical Methodologies for Ethyl N Acetyl L Tyrosinate and Its Derivatives
Spectrophotometric Detection Methods
Spectrophotometric methods are widely used for the analysis of Ethyl N-acetyl-L-tyrosinate, primarily leveraging the ultraviolet (UV) absorbance of the tyrosine chromophore. These techniques are valued for their simplicity, speed, and accessibility.
The UV-Visible absorption spectrum of tyrosine and its derivatives is characterized by distinct peaks. For L-tyrosine in aqueous solution, absorption bands are observed around 193 nm, 224 nm, and 275 nm. iosrjournals.org The phenolic side chain is the primary chromophore responsible for the absorption in the near-UV region. Ionization of the phenolic hydroxyl group at alkaline pH results in a noticeable shift of the absorbance peaks to longer wavelengths (a "red shift") and an increase in intensity. nih.gov
Derivative spectroscopy, particularly second-derivative and fourth-derivative spectrophotometry, offers enhanced resolution for overlapping spectral bands and is a powerful tool for studying the environment of aromatic amino acid residues. thermofisher.comnih.gov In second-derivative spectroscopy, the minima in the derivative spectrum correspond to the absorption maxima in the standard absorption spectrum, allowing for more precise peak definition. thermofisher.com For L-tyrosine, two distinct minima are observed at 275 nm and 282 nm in its second-derivative spectrum. thermofisher.com This technique can be used to determine the pKa of tyrosine side chains and to assess their exposure to solvents. nih.gov
N-acetyl-L-tyrosine ethyl ester (ATEE) is frequently used as a model compound in these spectroscopic studies. For instance, fourth-derivative spectrophotometry has been applied to analyze solvent effects on the spectral transitions of mixtures containing N-acetyl-L-tyrosine ethyl ester and N-acetyl-L-tryptophan amide. nih.gov Furthermore, studies have investigated the peak shifts in the second-derivative UV absorption spectra of ATEE induced by different cations, providing insights into cation-π interactions with the aromatic ring. researchgate.net The initial peak position for ATEE in these studies was found to be 275.01 nm. researchgate.net
Photometric methods also utilize Ethyl N-acetyl-L-tyrosinate as a substrate for enzyme assays. One such method measures the activity of chymotrypsin (B1334515) by quantifying the ethanol (B145695) produced upon the hydrolysis of ATEE. The ethanol is measured using an alcohol dehydrogenase-based assay. nih.gov
Table 1: Spectroscopic Properties of L-Tyrosine and Derivatives
| Compound | Analytical Method | Wavelength (nm) | Observation |
| L-Tyrosine | UV-Vis Absorption | ~193, ~224, ~275 | Absorption maxima in aqueous solution. iosrjournals.org |
| L-Tyrosine | Second-Derivative UV | 275, 282 | Minima corresponding to absorption maxima. thermofisher.com |
| Ethyl N-acetyl-L-tyrosinate | Second-Derivative UV | 275.01 | Initial peak position before cation-induced shifts. researchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of Ethyl N-acetyl-L-tyrosinate and its derivatives. Its high resolution and sensitivity make it suitable for analyzing complex mixtures and for stringent quality control.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govacs.org This technique is effective for purity analysis, with commercial standards of N-Acetyl-L-tyrosine ethyl ester monohydrate often specifying a purity of >98.0% or ≥98.5% as determined by HPLC. avantorsciences.com
HPLC is also instrumental in the study and purification of derivatives of Ethyl N-acetyl-L-tyrosinate. For example, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, a product of the reaction between ATEE and hypochlorous acid, was purified and characterized using RP-HPLC. researchgate.netnih.gov
Beyond standard UV detection, fluorescence detection can be employed for enhanced sensitivity and selectivity, especially when quantifying peptides containing tyrosine. An HPLC method using intrinsic tyrosine fluorescence for detection has been established for the absolute quantification of peptides. nih.gov In this approach, Ethyl N-acetyl-L-tyrosinate was used as a non-peptidic external calibrant, demonstrating its utility as a reference standard in complex quantitative analyses. nih.gov
The development of HPLC methods for the simultaneous analysis of multiple amino acids, including tyrosine, without derivatization has also been a focus of research. One such method utilized a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile, with UV detection at 225 nm, to separate ten underivatized amino acids. acs.org
Table 2: HPLC Applications for Ethyl N-acetyl-L-tyrosinate and Related Compounds
| Application | HPLC Method | Column | Mobile Phase | Detection | Compound(s) of Interest |
| Purity Assessment | HPLC | Not specified | Not specified | Not specified | N-Acetyl-L-tyrosine Ethyl Ester Monohydrate. avantorsciences.com |
| Purification | Reversed-Phase HPLC | Not specified | Not specified | UV-Vis | N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester. researchgate.netnih.gov |
| Peptide Quantification | HPLC with fluorescence detection | Not specified | Not specified | Intrinsic Tyrosine Fluorescence | Peptide fragment of human serum albumin, Ethyl N-acetyl-L-tyrosinate (calibrant). nih.gov |
| Simultaneous AA Analysis | Reversed-Phase HPLC | CLC-C18 | Gradient of Phosphate buffer (pH 7.4) and Acetonitrile | UV (225 nm) | L-tyrosine and 9 other underivatized amino acids. acs.org |
Future Perspectives and Research Challenges
Elucidating Novel Biological Activities and Molecular Mechanisms
While Ethyl N-acetyl-L-tyrosinate (ATEE) is recognized for its role as a substrate in enzymatic assays and its potential antioxidant properties, future research is expected to uncover more specific biological functions and the underlying molecular pathways. medchemexpress.commedchemexpress.com The acetyl and ethyl ester groups protect the amino and carboxyl groups of tyrosine, which could influence its bioavailability and interaction with biological systems.
Current research suggests potential health benefits, including antioxidant effects and the ability to improve cognitive function, as it is a derivative of L-tyrosine, a precursor to neurotransmitters. medchemexpress.com However, the precise mechanisms by which the ethyl ester form exerts these effects remain an area for intensive investigation. Future studies should aim to:
Investigate Neuroprotective Roles: Explore the potential of Ethyl N-acetyl-L-tyrosinate in the context of neurodegenerative diseases. Research could focus on how its enhanced lipid solubility, due to acetylation, might facilitate passage across the blood-brain barrier, potentially offering a more efficient delivery of a tyrosine precursor.
Uncover Novel Enzyme Interactions: Beyond its use as a substrate for chymotrypsin (B1334515) and subtilisin, studies could identify other specific enzymes or receptors that interact with ATEE. chemicalbook.com It is known to inhibit protein-disulfide reductase, and further exploration of its inhibitory or modulatory effects on other enzymes could reveal new therapeutic targets. chemicalbook.com
Explore Antioxidant Pathways: Delve into the specific cellular mechanisms of its antioxidant activity. Research could investigate its ability to scavenge free radicals, upregulate endogenous antioxidant enzymes, and protect cells from oxidative stress-induced damage.
| Potential Biological Activity | Area of Future Investigation |
| Neurotransmitter Precursor | Elucidate the efficiency of conversion to L-tyrosine and subsequent synthesis of dopamine (B1211576) and norepinephrine (B1679862) in neuronal models. |
| Antioxidant | Characterize the specific molecular pathways involved in reducing oxidative stress in various cell types. medchemexpress.commedchemexpress.com |
| Enzyme Inhibition | Identify and characterize novel enzyme targets beyond currently known proteases and reductases. chemicalbook.com |
Expanding Synthetic Versatility and Derivatization Strategies
The synthesis of Ethyl N-acetyl-L-tyrosinate and its derivatives is crucial for exploring its applications. Traditional synthesis involves the acetylation of L-tyrosine followed by esterification. tandfonline.comgoogle.com While effective, there are opportunities to refine these processes and develop new derivatization strategies.
One established method involves reacting L-tyrosine with acetic anhydride (B1165640) in an alkaline solution to form N-acetyl-L-tyrosine, which is then esterified. chemicalbook.com An alternative and efficient procedure utilizes tyrosine ethyl ester as the starting material, which is then acetylated. tandfonline.com
Future research challenges and opportunities in this area include:
Novel Derivatization of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the tyrosine side chain offers a prime site for modification. Research has shown that this group can be reacted with alkyl halides, such as prenyl bromide, to create ether derivatives. nih.gov Further exploration could involve attaching a wider range of functional groups to tailor the molecule's properties for specific applications, such as drug delivery or materials science.
Creating Functional Monomers: ATEE has been successfully derivatized to create N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters. mdpi.com These monomers, containing a terminal double bond, can be copolymerized with other molecules like ethylene (B1197577) to produce functional polymers. mdpi.com Expanding the variety of polymerizable groups attached to ATEE could lead to a new class of biocompatible and functional materials.
| Derivative | Synthetic Approach | Potential Application |
| 4-O-prenyl-N-acetyl-L-tyrosine ethyl ester | Reaction of ATEE with prenyl bromide in the presence of a base (K₂CO₃). nih.gov | Intermediate for synthesizing other bioactive molecules. nih.gov |
| N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters | Reaction of ATEE with various vinyl bromides (e.g., 4-bromo-1-butene). mdpi.com | Monomer for copolymerization to create functional polymers. mdpi.com |
| 4-O-prenyl-N-acetyl-L-tyrosine | Hydrolysis of the ethyl ester group from its corresponding derivative using a base like lithium hydroxide (B78521). | Precursor for studying enzymatic derivatization of aromatic compounds. nih.gov |
Advanced Material Applications and Biomedical Engineering
The inherent properties of Ethyl N-acetyl-L-tyrosinate, being an amino acid derivative, make it an attractive building block for advanced materials, particularly in biomedical engineering. medchemexpress.com Its biocompatibility and potential for chemical modification are key advantages.
A significant area of development is its use in creating functional polymers. Researchers have successfully synthesized copolymers of ethylene and N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester. mdpi.com The incorporation of the polar ATEE derivative into the non-polar polyethylene (B3416737) backbone was found to significantly improve the hydrophilicity of the resulting material, as evidenced by a decrease in the water contact angle. mdpi.com These copolymers possess high molecular weights and a uniform distribution of the comonomer. mdpi.com
Future research directions in this field include:
Biodegradable Polymers: Developing ATEE-based polymers that are biodegradable, for applications such as surgical sutures, drug delivery vehicles, and tissue engineering scaffolds.
Smart Materials: Designing materials that respond to specific biological stimuli. For example, polymers containing ATEE could be engineered to release a therapeutic agent upon cleavage by a specific enzyme (e.g., chymotrypsin) that is overexpressed at a disease site.
Surface Modification: Using ATEE and its derivatives to modify the surfaces of medical implants to improve biocompatibility, reduce foreign body response, and promote specific cell adhesion and growth.
Refinement of Analytical and Characterization Techniques
Accurate and sensitive analytical methods are essential for studying Ethyl N-acetyl-L-tyrosinate, from monitoring its synthesis to detecting its presence and activity in biological systems. Standard characterization techniques include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry. mdpi.com
ATEE is widely used as a substrate for quantifying the activity of proteases like chymotrypsin. chemicalbook.com The hydrolysis of the ester bond can be monitored spectrophotometrically by the decrease in absorbance at 237 nm or through titrimetric methods. chemicalbook.com A photometric method has also been developed that measures the ethanol (B145695) produced during hydrolysis via an alcohol dehydrogenase-coupled reaction. nih.gov
Challenges and future goals for analytical refinement include:
High-Throughput Screening: Developing rapid and robust assays for high-throughput screening of enzyme activity or for identifying new molecules that interact with ATEE. This is particularly relevant for its use in screening subtilisin activity in cross-linked enzyme crystals (CLECs).
In Vivo Imaging: Creating derivatized forms of ATEE that are tagged with fluorescent or radioactive labels to enable real-time imaging of its uptake, distribution, and metabolism in living organisms.
Advanced Structural Analysis: Employing sophisticated techniques like single-crystal X-ray diffraction to gain deeper insights into the three-dimensional structure and intermolecular interactions of ATEE and its derivatives. Such studies provide fundamental data on molecular conformation and electron density distribution, which can inform the design of new materials and bioactive compounds.
| Analytical Technique | Application for Ethyl N-acetyl-L-tyrosinate | Future Refinement Goal |
| Spectrophotometry | Measuring enzyme kinetics by monitoring absorbance changes during hydrolysis. chemicalbook.com | Development of more sensitive and specific chromogenic or fluorogenic substrates based on the ATEE scaffold. |
| NMR Spectroscopy | Structural confirmation of ATEE and its derivatives, and characterization of copolymers. mdpi.com | Application of advanced NMR techniques for studying the dynamics of ATEE-protein interactions in solution. |
| Mass Spectrometry | Molecular weight determination and structural elucidation. mdpi.com | Development of quantitative LC-MS/MS methods for tracing ATEE and its metabolites in complex biological matrices. |
| X-ray Crystallography | Determining the precise three-dimensional crystal structure and electron density. | Co-crystallization with target enzymes to visualize the binding mode and guide rational drug design. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl N-acetyl-L-tyrosinate, and how are they experimentally determined?
- Answer : Ethyl N-acetyl-L-tyrosinate (CAS 840-97-1) has a molecular formula of C₁₃H₁₇NO₄ (MW 251.28 g/mol) and exists as a monohydrate (CAS 36546-50-6; MW 269.29 g/mol) . Key properties include:
- Solubility : Aqueous solubility ranges from 5.571×10⁻³ M (1.40 g/L) at 5°C to 1.385×10⁻² M (3.48 g/L) at 28°C, determined via gravimetric analysis in controlled temperature experiments .
- Melting Point : Reported as 149–152°C for the anhydrous form, measured using differential scanning calorimetry (DSC) .
- Analytical Methods : Purity and structural validation are typically performed via HPLC (using C18 columns) or GC-MS with FID detection, referencing pharmacopeial standards (e.g., USP, EP) .
Q. How is Ethyl N-acetyl-L-tyrosinate synthesized, and what quality controls are applied?
- Answer : The compound is synthesized via esterification of N-acetyl-L-tyrosine with ethanol under acidic catalysis. Critical quality control steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track esterification progress .
- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, verified by NMR (¹H/¹³C) and mass spectrometry .
- Hydration State Confirmation : Karl Fischer titration to distinguish monohydrate from anhydrous forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for Ethyl N-acetyl-L-tyrosinate across studies?
- Answer : Discrepancies in solubility values (e.g., 1.40 g/L vs. 3.48 g/L) arise from temperature dependence and hydration state variability . To address this:
- Standardize Conditions : Conduct solubility assays at fixed temperatures (e.g., 25°C ± 0.1°C) using a thermostatic bath.
- Control Hydration : Pre-equilibrate samples in desiccators with defined humidity levels.
- Validate Methods : Cross-check results using multiple techniques (e.g., UV-Vis spectroscopy for concentration vs. gravimetry) .
Q. What experimental designs are optimal for studying Ethyl N-acetyl-L-tyrosinate in enzymatic assays?
- Answer : The compound is used as a substrate or inhibitor in protease/esterase studies. Key considerations include:
- Enzyme Selection : Use trypsin or chymotrypsin due to specificity for acetylated tyrosine derivatives .
- Kinetic Parameters : Measure Km and Vmax via Michaelis-Menten plots, using spectrophotometric detection of hydrolyzed products (e.g., tyrosine release at 275 nm) .
- Interference Mitigation : Include controls for non-enzymatic hydrolysis (e.g., buffer-only samples) and validate with a reference inhibitor (e.g., PMSF for serine proteases) .
Q. How should researchers design stability studies for Ethyl N-acetyl-L-tyrosinate under physiological conditions?
- Answer : Stability profiles are critical for pharmacological applications. A robust design includes:
- pH Variability : Test degradation kinetics in buffers (pH 1–9) at 37°C, sampling at intervals (0, 24, 48 hrs) .
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments .
- Analytical Endpoints : Quantify intact compound via LC-MS/MS and identify degradation products using high-resolution MS .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data involving Ethyl N-acetyl-L-tyrosinate?
- Answer : For dose-response studies (e.g., enzyme inhibition):
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
- Error Handling : Report 95% confidence intervals and perform outlier detection (Grubbs’ test) .
- Reproducibility : Triplicate experiments with independent preparations to account for batch variability .
Q. How can aqueous solubility be experimentally enhanced for Ethyl N-acetyl-L-tyrosinate in formulation studies?
- Answer : Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
